molecular formula C12H14O3 B8215571 (3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one

(3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one

Cat. No.: B8215571
M. Wt: 206.24 g/mol
InChI Key: OCOMMWYINSLHTC-LBPRGKRZSA-N
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Description

(3S)-3-(Benzyloxy)tetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C12H14O3 It is a tetrahydropyran derivative, characterized by a benzyloxy group attached to the third carbon atom of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydropyran and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group.

    Formation of Intermediate: The deprotonated alcohol reacts with tetrahydropyran to form an intermediate compound.

    Oxidation: The intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, Dess-Martin periodinane, or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols.

Scientific Research Applications

(3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the tetrahydropyran ring provides structural stability. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(Methoxy)tetrahydro-4H-pyran-4-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    (3S)-3-(Ethoxy)tetrahydro-4H-pyran-4-one: Contains an ethoxy group in place of the benzyloxy group.

    (3S)-3-(Phenoxy)tetrahydro-4H-pyran-4-one: Features a phenoxy group instead of a benzyloxy group.

Uniqueness

The uniqueness of (3S)-3-(benzyloxy)tetrahydro-4H-pyran-4-one lies in its benzyloxy group, which can enhance its binding properties and reactivity compared to other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(3S)-3-phenylmethoxyoxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOMMWYINSLHTC-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](C1=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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